

# Acid Yellow 199: A Technical Guide for Research Applications

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## Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B3151290

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## Executive Summary

**Acid Yellow 199**, a single azo dye, is primarily recognized for its application in the textile industry as a colorant for materials such as nylon and wool.<sup>[1][2]</sup> While classified as a fluorescent dye, its use within the research and drug development sectors is not well-documented in publicly available literature. This guide provides a comprehensive overview of the known chemical and physical properties of **Acid Yellow 199**. However, it is critical to note a significant lack of quantitative data regarding its fluorescent properties—such as excitation and emission spectra, quantum yield, and photostability—which are essential for its application in sophisticated research techniques.

This document presents generalized, hypothetical experimental protocols for immunofluorescence, live-cell imaging, and flow cytometry. These protocols are intended to serve as a foundational starting point for researchers interested in exploring the potential of **Acid Yellow 199**. Significant empirical optimization will be required to adapt these methods for this specific dye.

## Chemical and Physical Properties

**Acid Yellow 199** is a bright orange, water-soluble powder.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
C.I. Name	Acid Yellow 199, 14205	[2]
CAS Number	70865-20-2	
Molecular Formula	C <sub>19</sub> H <sub>15</sub> N <sub>4</sub> NaO <sub>6</sub> S	
Molecular Weight	450.40 g/mol	
Appearance	Bright orange powder	
Solubility	Soluble in water	
Chemical Class	Single azo dye	

## Fluorescent Properties: A Data Gap

A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative data on the fluorescent properties of **Acid Yellow 199** specifically for research applications. Key parameters essential for its use as a fluorescent probe, including:

- **Excitation and Emission Maxima:** The specific wavelengths at which the dye absorbs and emits light are not documented.
- **Quantum Yield:** The efficiency of photon emission after absorption is unknown.
- **Photostability:** Data on the dye's resistance to fading upon exposure to light is not available.
- **Fluorescence Lifetime:** The duration of the excited state before returning to the ground state has not been reported.

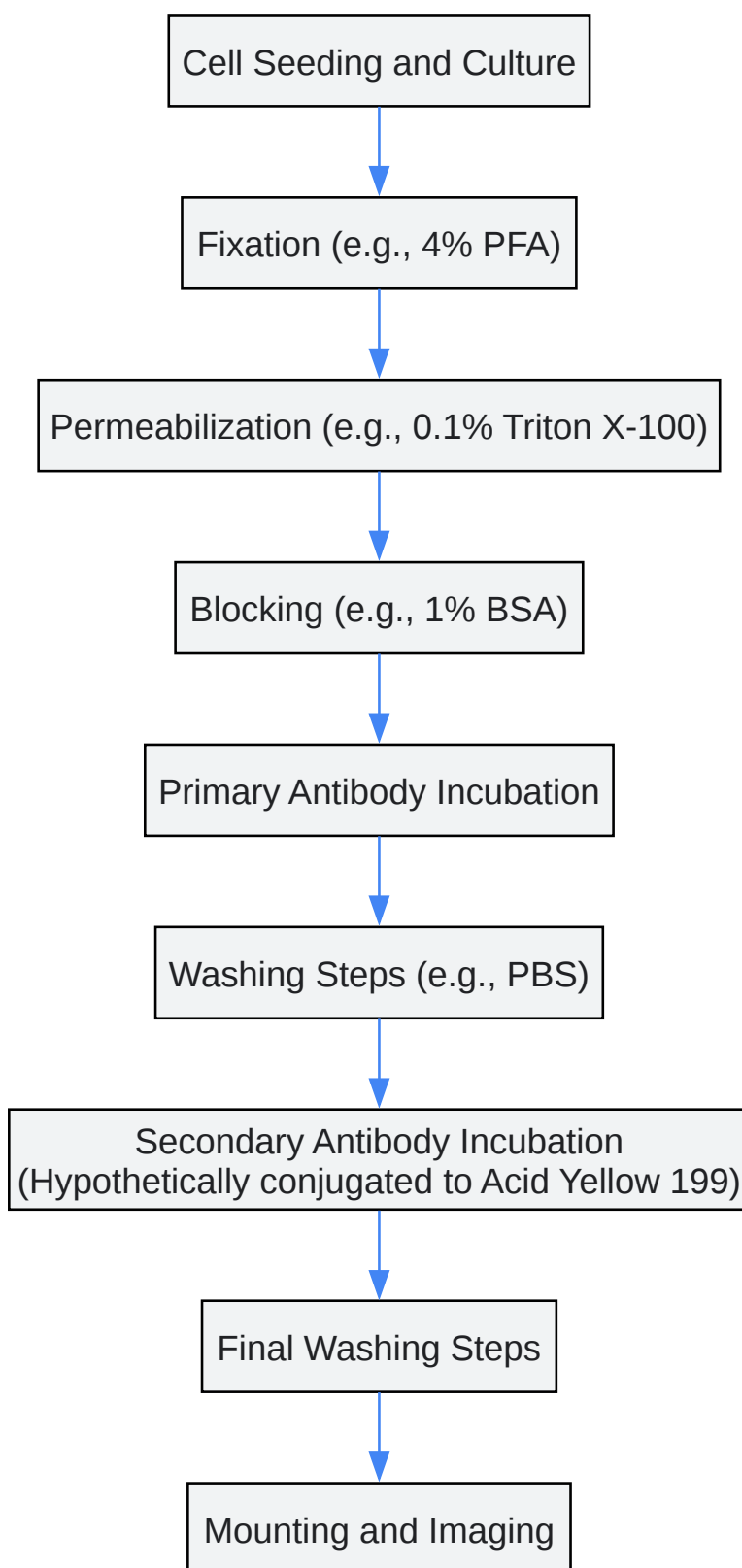
Researchers must empirically determine these parameters to assess the suitability of **Acid Yellow 199** for their specific imaging systems and experimental designs.

## Hypothetical Experimental Protocols

The following protocols are generalized and not specific to **Acid Yellow 199**. They are provided as a template and will require substantial optimization.

## General Immunofluorescence Staining Workflow

This protocol outlines a basic procedure for indirect immunofluorescence, a common technique for visualizing specific proteins within cells.



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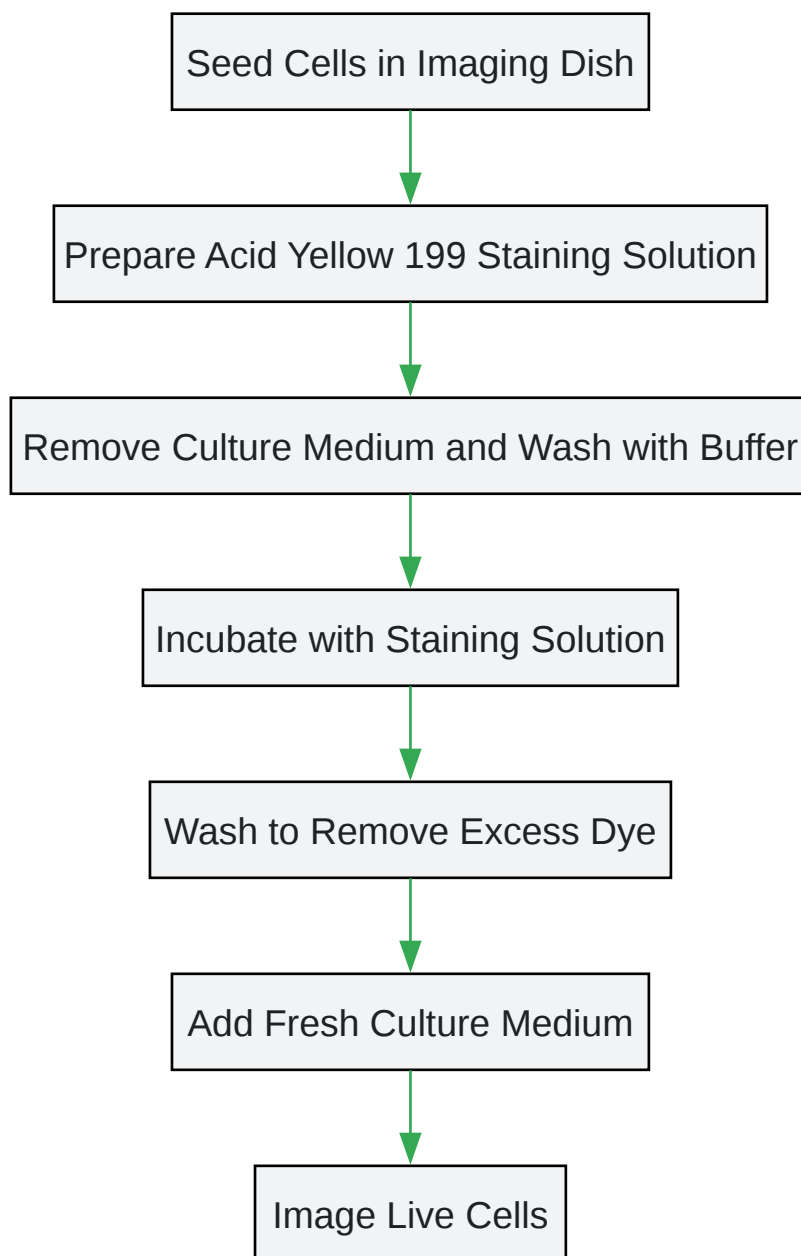
A generalized workflow for indirect immunofluorescence.

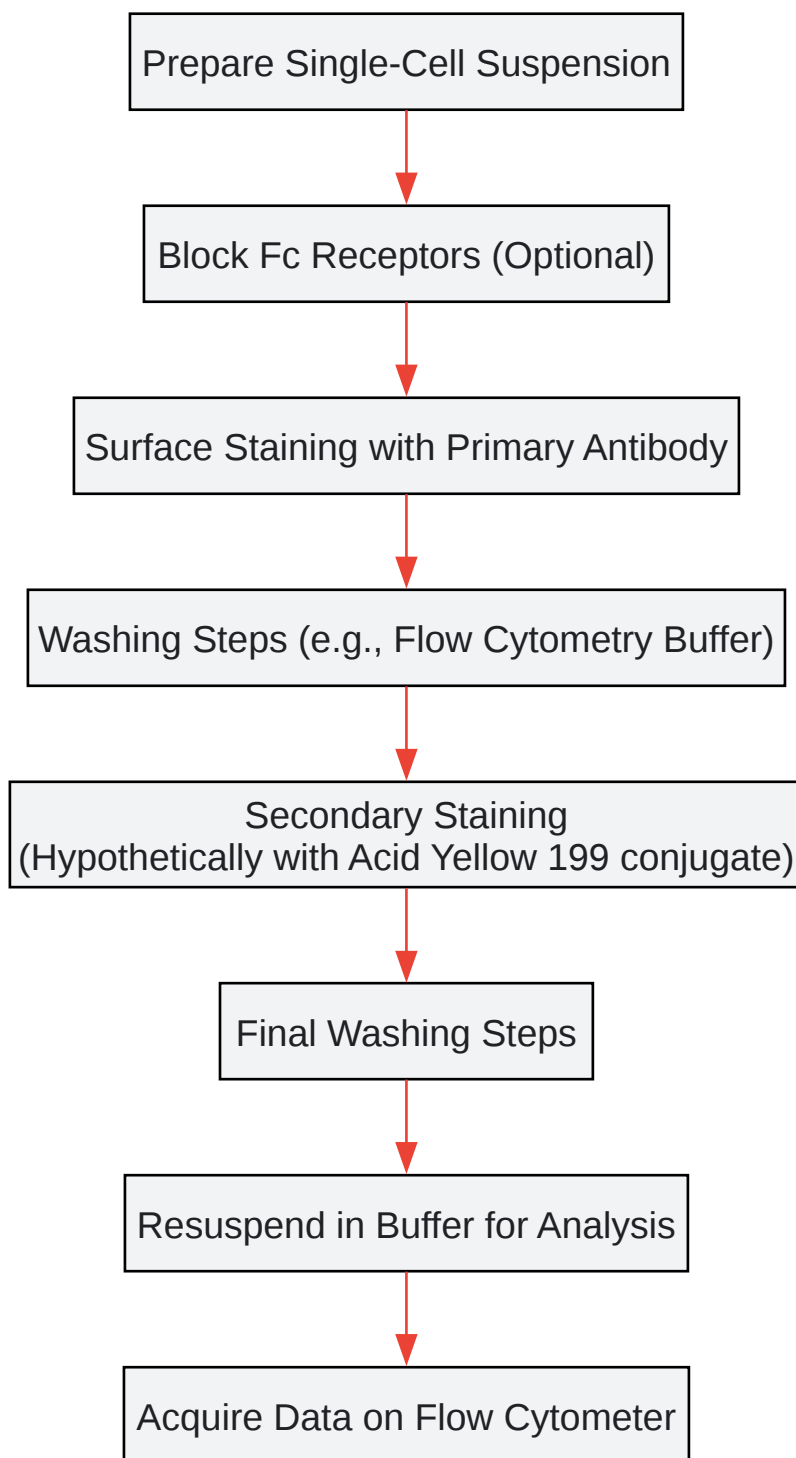
#### Methodology:

- Cell Culture: Culture cells on a suitable substrate (e.g., glass coverslips).
- Fixation: Fix the cells to preserve their structure, for example, with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Permeabilization: If the target protein is intracellular, permeabilize the cell membrane (e.g., with 0.1% Triton X-100 in PBS for 10 minutes).
- Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with a secondary antibody (hypothetically conjugated to **Acid Yellow 199**) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Final Washes: Wash three times with PBS, protected from light.
- Mounting: Mount the coverslip onto a microscope slide with an antifade mounting medium.
- Imaging: Visualize using a fluorescence microscope with the appropriate, empirically determined filter sets for **Acid Yellow 199**.

## Hypothetical Live-Cell Imaging Protocol

This protocol provides a basic framework for staining live cells. The toxicity and cell permeability of **Acid Yellow 199** would need to be determined first.





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## References

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